5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

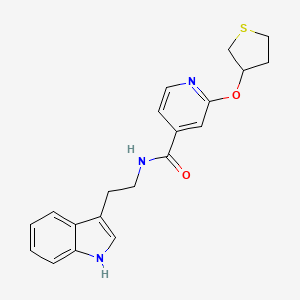

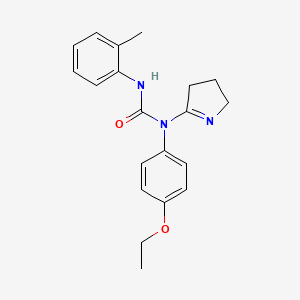

5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as CEOMP, is a heterocyclic compound that has been extensively studied due to its wide range of applications in the scientific community. It has been used in a variety of fields, including medicinal chemistry, materials science, and biochemistry. CEOMP has been found to have several unique properties, including a high degree of solubility in organic solvents, a low melting point, and a low boiling point. Its unique structure also makes it an attractive candidate for use in a variety of synthetic processes.

Applications De Recherche Scientifique

Antibacterial Activity

Research has explored the antibacterial potential of oxadiazole derivatives, with studies like those by Rai et al. (2010) demonstrating significant antibacterial activity in specific compounds against organisms like Bacillus subtilis and Staphylococcus aureus. These studies suggest the potential of oxadiazole derivatives, including 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, in developing new antibacterial agents (Rai et al., 2010).

Anticancer Properties

A study by Zhang et al. (2005) identified a specific oxadiazole compound as an apoptosis inducer, showing potential as an anticancer agent. This research highlights the possibility of using oxadiazole derivatives in cancer treatment (Zhang et al., 2005).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their role in corrosion inhibition. Kalia et al. (2020) investigated the efficiency of specific oxadiazole derivatives in preventing mild steel corrosion, demonstrating their potential application in material protection (Kalia et al., 2020).

Liquid Crystalline Properties

The study of liquid crystalline properties of oxadiazole derivatives has been an area of interest. Han et al. (2010) synthesized and characterized oxadiazole derivatives with significant mesomorphic behavior, which could have applications in material science and display technology (Han et al., 2010).

Molecular Structure and Synthesis

Understanding the molecular structure and synthesis of oxadiazole derivatives is crucial for their application in various fields. Meyer et al. (2003) provided structural insights into oxadiazole compounds, which is essential for their application in drug design and other areas (Meyer et al., 2003).

Catalysis in Suzuki Reactions

Oxadiazole compounds have been explored for their role in catalysis, particularly in Suzuki reactions. Bumagin et al. (2017) synthesized oxadiazole derivatives that showed high catalytic activity in Suzuki reactions, indicating their potential in synthetic organic chemistry (Bumagin et al., 2017).

Propriétés

IUPAC Name |

5-(2-chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-8-2-4-9(5-3-8)11-13-10(6-7-12)15-14-11/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEIWKABXPGRCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3015895.png)

![2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3015897.png)

![1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3015900.png)

![N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B3015904.png)

![2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015905.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3015907.png)

![[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/structure/B3015910.png)